N-Methylol Minocycline (~90per cent)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

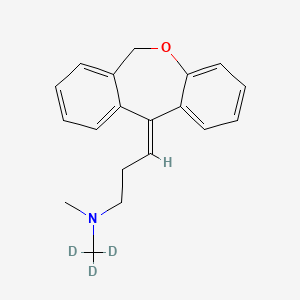

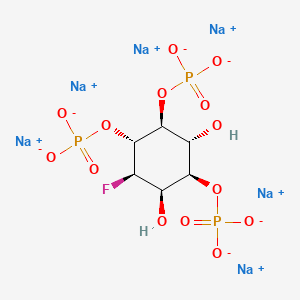

N-Methylol Minocycline is a compound with the molecular formula C24H29N3O8 . It has a molecular weight of 487.5 g/mol . It is also known by other names such as CY4ZWG343Z and N2-(Methylhydroxy)-minocycline .

Molecular Structure Analysis

The IUPAC name for N-Methylol Minocycline is (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The compound has 6 hydrogen bond donors and 10 hydrogen bond acceptors .Physical And Chemical Properties Analysis

N-Methylol Minocycline has a molecular weight of 487.5 g/mol, an XLogP3 of -0.8, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Development of Minocycline-Imprinted Hydrogels

Minocycline-imprinted hydrogels have been developed for controlled drug delivery in ocular disease treatments . An integrated computational and experimental study was conducted to investigate the relationship between design parameters and the drug loading/release performance of hydrogels . The study suggested that acrylic acid and itaconic acid are suitable monomers for imprinting minocycline . The hydrogels were synthesized with acrylic acid and three different amounts of cross-linker ethylene glycol dimethacrylate . The study indicated an optimum cross-linker amount of 2 mol% for controlled minocycline release from imprinted hydrogels .

Formulation of Minocycline-Loaded Nanoemulgel

A nanoemulgel of minocycline was formulated and optimized for improved drug delivery and longer retention time in the targeted area . Different o/w nanoemulsions were formulated by the oil phase titration method and optimized by pseudo-ternary phase diagrams . The optimized nanoemulsion was suspended in 1.0% w/v of Carbopol 940 gel to formulate the nanoemulgel . The nanoemulgel exhibited sustained-release behavior . This minocycline-containing nanoemulgel is expected to treat acne rosacea more effectively .

Minocycline-loaded nHAP/PLGA Microspheres

Minocycline-loaded nHAP/PLGA microspheres have been developed . These nanoparticles have the potential to expedite corneal wound healing and attenuate inflammation, thereby improving the treatment outcomes for CoNV and providing a new pharmaceutical option for alkali burns .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Methylol Minocycline can be achieved through a multistep process involving the conversion of Minocycline to N-Methyl Minocycline followed by the reaction with formaldehyde to form N-Methylol Minocycline.", "Starting Materials": [ "Minocycline", "Methanol", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Minocycline is dissolved in methanol and reacted with sodium hydroxide to form N-Methyl Minocycline.", "The resulting N-Methyl Minocycline is then dissolved in water and reacted with formaldehyde in the presence of hydrochloric acid to form N-Methylol Minocycline.", "The product is then isolated through filtration and purification techniques such as recrystallization or chromatography." ] } | |

Numéro CAS |

1075240-33-3 |

Nom du produit |

N-Methylol Minocycline (~90per cent) |

Formule moléculaire |

C24H29N3O8 |

Poids moléculaire |

487.509 |

Nom IUPAC |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1 |

Clé InChI |

KIFXZUBVPDZBNZ-LRSHKJBPSA-N |

SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |

Synonymes |

N-Hydroxymethyl Minocycline; (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)